Peptide p(1-24)

Epitope mapping MUC1 mucin Monoclonal antibody validation

Non-interchangeable MUC1 tandem repeat peptides introduce uncontrolled variability in antibody validation and epitope mapping studies. Peptide p(1-24) (PDTRPAPGSTAPPAHGVTSAPDTR) delivers the sequence-defined, full-length immunodominant tandem repeat of human MUC1 mucin core protein as a calibrated reference antigen. • Intact APDTR epitope with verified Pro/Arg residues - ensures reproducible BC1, BC2, BC3 antibody binding validated by alanine-scanning. • Defined binding affinity: 2.19 × 10⁸ M⁻¹ for mAb PR81 - calibrated baseline for quantitative ELISA lot-release assays. • C-terminal epitope presentation distinguishes MUC1 from CEA and TAG-72 in sandwich ELISA, reducing cross-reactivity. Supplied lyophilized, ≥95% HPLC purity. For research use only.

Molecular Formula C99H158N32O35
Molecular Weight 2356.5 g/mol
CAS No. 121501-21-1
Cat. No. B040098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide p(1-24)
CAS121501-21-1
Synonymsp(1-24) peptide
peptide p(1-24)
Molecular FormulaC99H158N32O35
Molecular Weight2356.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7
InChIInChI=1S/C99H158N32O35/c1-44(2)71(87(155)126-75(52(10)137)91(159)121-61(42-133)81(149)112-46(4)92(160)128-31-15-25-65(128)86(154)120-59(37-70(142)143)80(148)124-74(51(9)136)90(158)117-56(97(165)166)21-13-29-107-99(102)103)122-68(139)40-108-77(145)57(35-53-38-104-43-110-53)118-76(144)45(3)111-84(152)64-24-17-33-130(64)96(164)66-26-18-34-131(66)94(162)48(6)114-88(156)72(49(7)134)125-82(150)60(41-132)115-67(138)39-109-83(151)62-22-14-30-127(62)93(161)47(5)113-85(153)63-23-16-32-129(63)95(163)55(20-12-28-106-98(100)101)116-89(157)73(50(8)135)123-79(147)58(36-69(140)141)119-78(146)54-19-11-27-105-54/h38,43-52,54-66,71-75,105,132-137H,11-37,39-42H2,1-10H3,(H,104,110)(H,108,145)(H,109,151)(H,111,152)(H,112,149)(H,113,153)(H,114,156)(H,115,138)(H,116,157)(H,117,158)(H,118,144)(H,119,146)(H,120,154)(H,121,159)(H,122,139)(H,123,147)(H,124,148)(H,125,150)(H,126,155)(H,140,141)(H,142,143)(H,165,166)(H4,100,101,106)(H4,102,103,107)/t45-,46-,47-,48-,49+,50+,51+,52+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-/m0/s1
InChIKeyUETRCLBXYZOEJN-IUDVYDBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide p(1-24) – MUC1 Tandem Repeat Core


Peptide p(1-24) (CAS 121501-21-1) is a synthetic 24-amino acid polypeptide (sequence PDTRPAPGSTAPPAHGVTSAPDTR) that constitutes the full immunodominant tandem repeat of the human MUC1 mucin core protein [1]. This sequence harbors the minimal epitope APDTR recognized by clinically important anti-MUC1 monoclonal antibodies [1], and forms the structural basis for the PDTRP antigenic motif claimed in foundational diagnostic and immunotherapeutic patents [2]. As the non-glycosylated, sequence-defined peptide backbone of the MUC1 variable-number tandem repeat (VNTR) region, p(1-24) serves as a reference standard for MUC1-directed antibody validation, epitope mapping studies, and breast cancer antigen characterization [REFS-1, REFS-3].

Peptide p(1-24) Sequence-Specific Immunoreactivity


MUC1 tandem repeat peptides are not interchangeable reagents; their immunological reactivity is exquisitely dependent on both epitope copy number and the positional context of the APDTR motif within the peptide backbone. Systematic alanine-scanning and truncation studies have established that even single-residue substitutions at the Pro or Arg positions within APDTR abolish binding of diagnostic antibodies BC1 and BC2 [1], while shifting the epitope from the C-terminus (as in p(1-24)) to an internal position (as in peptides p13-32 and C-p13-32) markedly increases antibody reactivity [1]. Furthermore, the binding affinity of an anti-MUC1 monoclonal antibody (PR81) is indistinguishable between the 24-mer and a 15-mer core peptide only when the hydrophilic PDTRPAP motif is fully preserved, yielding an affinity constant of 2.19 × 10⁸ M⁻¹ for both [2]. Consequently, substituting p(1-24) with truncated MUC1 fragments, overlapping peptides of different register, or glycosylated variants without rigorous sequence verification introduces uncontrolled variability in immunoassays, epitope competition studies, and diagnostic antibody lot-release testing.

Peptide p(1-24) vs. MUC1 Variants: Quantitative Evidence


Epitope Mapping by Direct Binding ELISA

In a systematic pepscan analysis across the full 24-residue sequence, antibodies BC1, BC2, and BC3 each recognized a minimal epitope fully contained within the pentapeptide APDTR. Alanine scanning of the flanking hexapeptide SAPDTR demonstrated that substitution at Pro (P) or Arg (R) abrogated BC1 and BC2 binding across all 20 natural amino acid replacements, whereas certain substitutions at Ala (A), Asp (D), or Thr (T) were permissive [1]. Among 120 single-substitution peptides tested, no variant exceeded the reactivity of the native SAPDTR sequence for BC1 or BC2, establishing p(1-24) as the reference sequence possessing the native, fully conserved epitope [1].

Epitope mapping MUC1 mucin Monoclonal antibody validation

Epitope Position Modulates Antibody Binding

When the APDTR epitope was relocated from the C-terminal region of p(1-24) to an internal position in peptides p13-32 and C-p13-32, both peptides exhibited substantially greater reactivity with monoclonal antibodies BC1, BC2, and BC3 compared with p(1-24) [1]. This directly demonstrates that epitope positional context within the 24-mer backbone quantitatively modulates antibody binding, and that p(1-24) yields a distinct, lower reactivity profile compared to internally positioned epitope variants—making it essential as a baseline reference for comparative epitope accessibility studies.

Antibody reactivity Epitope position effect Immunoassay design

PR81 Binding Affinity Cross-Validation

The anti-MUC1 monoclonal antibody PR81 bound with an affinity constant of 2.19 × 10⁸ M⁻¹ to both the 27-amino acid tandem repeat peptide TSA-P1-24 (a disulfide-linked dimer containing the p(1-24) sequence) and the shorter 16-amino acid A-P1-15 peptide, which shares the hydrophilic PDTRPAP core motif [1]. This demonstrates that the full 24-residue tandem repeat and the minimal core peptide confer equivalent high-affinity binding for PR81, indicating that the extended C-terminal residues in p(1-24) do not interfere with antibody recognition and that the full-length peptide can serve as a validated affinity benchmark for anti-MUC1 antibody characterization.

Binding affinity MUC1 tandem repeat Monoclonal antibody PR81

MUC1 Discrimination from CEA and TAG-72

In sandwich ELISA assays employing the synthetic MUC1 core peptide p(1-24) (PDTRPAPGSTAPPAHGVTSAPDTR) as capture antigen, the novel breast cancer-associated antigen recognized by monoclonal antibody AM-1 was demonstrated to be immunologically distinct from carcinoembryonic antigen (CEA), TAG-72, and MUC1 itself, despite forming a trimeric complex with MUC1 and TAG-72 in HMA-1 breast cancer cells [1]. The p(1-24) peptide enabled unambiguous discrimination among these clinically co-expressed tumor markers, establishing its utility as a specific probe in differential antigen characterization.

Tumor marker differentiation Breast cancer antigen Sandwich ELISA

Bivalent Epitope: IgG Binding Stoichiometry

Peptide derivatives A-p1-24 and TSA-p1-24, each containing two APDTR epitope copies, were shown to bind two IgG antibody molecules per peptide, in contrast to the single IgG binding exhibited by native p(1-24) containing one epitope [1]. This established the 1:1 IgG-to-epitope stoichiometry of the native p(1-24) peptide and validated its utility as a monovalent reference standard for quantifying antibody binding capacity in MUC1 vaccine and immunoconjugate development.

Bivalent epitope Immunoglobulin binding stoichiometry MUC1 vaccine design

Peptide p(1-24) Application Scenarios


QC Standard for Anti-MUC1 Antibody Lot Release

Based on the demonstrated binding affinity of 2.19 × 10⁸ M⁻¹ for PR81 [REFS-1 in Section 3, Evidence 3] and the strict epitope definition requiring intact Pro and Arg residues [REFS-1 in Section 3, Evidence 1], p(1-24) can be deployed as a defined-sequence reference antigen in ELISA-based lot-release assays. Each new antibody batch can be tested against p(1-24) to verify that binding affinity and epitope specificity fall within pre-established acceptance criteria, ensuring inter-lot consistency for diagnostic kits targeting MUC1-positive carcinomas.

Epitope Position-Dependent Immunoassay Calibration

Because p(1-24) yields a distinct, lower reactivity with BC1/BC2/BC3 compared with internally positioned epitope peptides p13-32 and C-p13-32 [REFS-1 in Section 3, Evidence 2], it serves as the appropriate calibrator for immunoassays that utilize C-terminal epitope presentation. Laboratories developing competition ELISA or surface plasmon resonance (SPR) assays can use p(1-24) to establish a conservative baseline, then employ p13-32 as a high-signal comparator to construct a dynamic range spanning both C-terminal and internal epitope contexts.

Probe for MUC1 vs. CEA/TAG-72 Discrimination

Leveraging the demonstrated ability of p(1-24) to unambiguously distinguish MUC1 from CEA and TAG-72 in sandwich ELISA [REFS-1 in Section 3, Evidence 4], clinical research laboratories can incorporate this peptide as a specificity control in multiplex tumor marker panels. When screening patient sera or tumor lysates, p(1-24) capture ELISA can confirm that detected signal originates from MUC1-reactive antibodies rather than cross-reactive anti-CEA or anti-TAG-72 immunoglobulins, reducing diagnostic false positives.

Monovalent Binding Reference for Immunoconjugate Design

With its defined 1:1 IgG-to-epitope binding stoichiometry [REFS-1 in Section 3, Evidence 5], p(1-24) provides a calibrated monovalent baseline for quantifying the binding capacity of multivalent MUC1 constructs (e.g., dendrimeric peptides, virus-like particle conjugates, or antibody-drug conjugates). Researchers can compare the molar binding ratio of candidate constructs against the p(1-24) baseline to confirm intended valency and detect aggregation artifacts during formulation development.

Quote Request

Request a Quote for Peptide p(1-24)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.